4-Nitrocyclohexanamine
Description
Significance of Aminocyclohexane and Nitrocyclohexane (B1678964) Scaffolds in Organic Chemistry
The aminocyclohexane and nitrocyclohexane moieties are pivotal building blocks, or scaffolds, in the synthesis of a wide array of organic molecules, from natural products to pharmaceuticals. nih.govmdpi.com A molecular scaffold is the core structure of a molecule that dictates the spatial arrangement of its functional groups. mdpi.com
Aminocyclohexane Scaffold: The aminocyclohexane unit is a key component in numerous biologically active compounds and complex natural products. researchgate.net For instance, derivatives of aminocyclohexane are used in the stereoselective synthesis of polyhydroxylated structures and as precursors to analogues of neurotoxic alkaloids like pumiliotoxin C. anu.edu.aucbs.dknih.gov The development of synthetic methods to create these scaffolds, such as through tandem Overman rearrangement and ring-closing metathesis or intramolecular aza-Michael additions, highlights their importance in synthetic chemistry. anu.edu.aunih.govresearchgate.net
Nitrocyclohexane Scaffold: The nitro group (–NO₂) is a powerful functional group in organic synthesis due to its strong electron-withdrawing nature. mdpi.com This property activates adjacent carbon atoms, making the α-hydrogen acidic and facilitating reactions like the Henry (nitro-aldol) and Michael addition reactions. mdpi.comthieme-connect.de The nitro group can also be converted into a variety of other functional groups, serving as a versatile synthetic intermediate. mdpi.com The catalytic hydrogenation of nitrocyclohexane, for example, can yield valuable industrial chemicals such as cyclohexanone (B45756) oxime, cyclohexylamine (B46788), and dicyclohexylamine. researchgate.net Nitrocyclohexane itself is typically prepared through the reaction of cyclohexane (B81311) with nitrogen dioxide. wikipedia.org
The combination of these two scaffolds in 4-Nitrocyclohexanamine creates a bifunctional molecule with distinct chemical characteristics, relevant for specific applications in chemical and biological research.
Historical Context of this compound Research
The first synthesis of this compound was reported in a 1990 publication by Kim D. Janda and Jon A. Ashley. sci-hub.red Prior to this report, a review of the chemical literature indicated no existing synthesis for the compound. sci-hub.red The synthesis was developed because the researchers required the saturated analogue of 4-nitroaniline (B120555) for their studies. sci-hub.red
The synthesis began with commercially available 4-aminocyclohexanol and proceeded through a multi-step sequence to yield this compound as a 1:1 mixture of cis and trans diastereomers. sci-hub.redtandfonline.com The key steps of the synthesis are outlined below.
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Pyridinium chlorochromate (PCC), CHCl₃ | 4-aminocyclohexanone | Oxidation of the alcohol to a ketone. sci-hub.red |
| 2 | NH₂OH·HCl, Na₂CO₃, H₂O/MeOH | Cyclohexanone oxime derivative | Formation of an oxime from the ketone. sci-hub.red |
| 3 | (i) Cl₂, CH₂Cl₂; (ii) O₃, CH₂Cl₂ | Phenylmethyl (4-chloro-4-nitrocyclohexyl) carbamate | Chlorination and subsequent oxidation to introduce the nitro group. sci-hub.red |
| 4 | Zinc dust, NH₄OH·HCl, THF/H₂O | Protected this compound derivative | Reduction of the chloro group. sci-hub.red |
| 5 | HBr (anhydrous), TFA/Et₂O | This compound monohydrobromide | Final deprotection of the amine group to yield the target compound. sci-hub.red |
This foundational work provided the first access to this specific chemical entity, opening the door for its use in further scientific investigations. sci-hub.red
Research Trajectories and Objectives for this compound Investigations
The initial and primary objective for the synthesis of this compound was to create a tool for studying molecular interactions in biological systems. sci-hub.red The researchers who first synthesized the compound required it, along with its alcohol analogue 4-nitrocyclohexanol, to investigate the binding interactions between catalytic antibodies and their substrates. sci-hub.red
The rationale was that substrates containing the 4-nitrophenol (B140041) or 4-nitroaniline functionality are commonly used in enzymatic assays. By providing the saturated cyclohexane versions of these molecules, researchers could probe the significance of aromatic-aromatic interactions between a protein and its substrate. sci-hub.red The saturated ring lacks the pi-system of the aromatic ring, allowing for a direct comparison to elucidate the role of aromaticity in binding and catalysis.
Following its initial synthesis, the research trajectory for this compound has largely adhered to its intended purpose as a specialized chemical probe in bio-organic and medicinal chemistry. Unlike its constituent scaffolds, which are broadly used in diverse synthetic campaigns, this compound itself does not appear to be the focus of extensive, mainstream synthetic methodology development. Instead, its value lies in its specific application as a non-aromatic control compound in studies where the 4-nitroaniline moiety is of interest.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-nitrocyclohexan-1-amine |
InChI |
InChI=1S/C6H12N2O2/c7-5-1-3-6(4-2-5)8(9)10/h5-6H,1-4,7H2 |
InChI Key |
ZOFHYUXZAQAYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrocyclohexanamine and Structural Analogues
Retrosynthetic Analysis of 4-Nitrocyclohexanamine
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. solubilityofthings.comnumberanalytics.com This process involves breaking key chemical bonds, known as disconnections, and using functional group interconversions (FGI) to identify plausible synthetic pathways. solubilityofthings.comdeanfrancispress.com
For this compound, the primary retrosynthetic disconnections involve the carbon-nitrogen bonds of the amine (-NH₂) and nitro (-NO₂) groups. Applying FGI, the amino group can be derived from a nitro group, an azide (B81097), or a ketone (via reductive amination), while the nitro group is typically introduced via nitration.
Two principal retrosynthetic routes emerge:
Route A: Disconnecting the C-NH₂ bond first suggests a precursor like 4-nitrocyclohexanone or a related derivative. This ketone could be synthesized from cyclohexanone (B45756). The amino group would be introduced in a final step.
Route B: Disconnecting the C-NO₂ bond suggests a precursor such as 4-aminocyclohexanol or a protected version thereof. sci-hub.red This route leverages a readily available starting material and introduces the nitro group through an oxidation or substitution reaction.
These approaches highlight that the synthesis can be strategically designed starting from simple cyclohexane (B81311) frameworks, with the key challenge being the controlled introduction and stereochemical arrangement of the two nitrogen-containing functional groups.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of precursors and reaction conditions.
Synthesis from 4-Aminocyclohexanol Precursors
A direct and efficient synthesis for both 4-nitrocyclohexanol and this compound starts from the commercially available precursor, 4-aminocyclohexanol. sci-hub.redresearchgate.net A notable synthesis was reported by Janda and Ashley, who developed two methods to obtain the target compound. sci-hub.red
One effective strategy involves the following steps:
Protection of the alcohol: The hydroxyl group of 4-aminocyclohexanol is protected, for example, as a silyl (B83357) ether.
Oxidation of the amine: The amino group is then oxidized to a nitro group using an appropriate oxidizing agent.
Deprotection: The protecting group on the hydroxyl is removed to yield 4-nitrocyclohexanol.
Conversion to the amine: The hydroxyl group of 4-nitrocyclohexanol is converted into a leaving group (e.g., via mesylation) and then displaced with an amine source (like ammonia) or an azide followed by reduction to furnish this compound.
This route is advantageous as it utilizes an inexpensive starting material and allows for a controlled sequence of functional group transformations. sci-hub.red
Nitration Reactions on Cyclohexane Derivatives
The introduction of a nitro group onto a cyclohexane ring via direct nitration is a fundamental strategy. The vapor-phase nitration of cyclohexane using nitric acid or nitrogen dioxide can produce mononitrocyclohexane. google.com
A synthesis starting with this approach would involve:
Nitration: Cyclohexane is nitrated under high-temperature, vapor-phase conditions to yield nitrocyclohexane (B1678964). google.com
Introduction of the Second Functional Group: The resulting nitrocyclohexane must then be further functionalized to introduce the amino group. This is a more complex step, potentially involving:
Reduction of the nitro group to an amine, followed by protection and a second nitration.
Introduction of a different functional group at the 4-position, which can later be converted to an amine.
While direct nitration of the parent cyclohexane is a viable entry point, controlling the position and subsequent introduction of the second nitrogen functional group presents significant synthetic challenges. google.com
Diastereoselective Synthesis and Stereoisomer Control
The cyclohexane ring in this compound can exist in chair conformations, leading to two possible diastereomers: cis and trans. The cis isomer has both the nitro and amino groups as either axial or equatorial, while the trans isomer has one group axial and the other equatorial. Controlling the stereochemical outcome is a critical aspect of the synthesis. beilstein-journals.org
Diastereoselectivity can be achieved by carefully selecting the synthetic route and reaction conditions. beilstein-journals.orgd-nb.info
Stereoselective Reduction: If the synthesis proceeds through a 4-nitrocyclohexanone intermediate, the reduction of the ketone to an amine can be controlled. The choice of reducing agent can influence the stereochemistry of the newly formed amino group, favoring either the cis or trans product.
Nucleophilic Substitution: In syntheses starting from 4-aminocyclohexanol, the conversion of the hydroxyl group to a leaving group and subsequent substitution (Sₙ2 reaction) proceeds with an inversion of stereochemistry. Therefore, starting with trans-4-aminocyclohexanol (B47343) would lead to the formation of a cis-substituted product.
Enzymatic methods have also been employed for stereoselective synthesis. For instance, keto reductases (KREDs) and amine transaminases (ATAs) can be used in one-pot cascades to produce specific isomers of aminocyclohexanols from cyclohexanedione, which could serve as precursors. d-nb.inforesearchgate.net The modular nature of these biocatalytic systems allows for the synthesis of either cis or trans isomers with high diastereomeric ratios. d-nb.info
Isolation and Purification Techniques for Stereoisomers of this compound
Once a mixture of cis and trans diastereomers of this compound is synthesized, effective separation is necessary to obtain the pure isomers. Several standard laboratory techniques are employed for this purpose.
Fractional Crystallization: This classical method relies on the different solubilities of the diastereomeric salts. The mixture of amines can be converted into salts, such as hydrochlorides or pivalates, by reacting them with an appropriate acid. google.com The salts of the cis and trans isomers will have different crystal lattice energies and solubilities in a given solvent, allowing one to crystallize out preferentially. This technique has been successfully used for the purification of isomers of related compounds like 4-methylcyclohexylamine. google.com
Column Chromatography: This is a highly effective method for separating diastereomers. High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase can resolve the isomers based on their different polarities and interactions with the column packing. sci-hub.red Standard column chromatography can also be used for the separation of diastereomers of cyclohexane derivatives. arkat-usa.org
Table 2: Purification Techniques for Cyclohexylamine (B46788) Stereoisomers
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Fractional Crystallization | Separation based on differential solubility of diastereomeric salts. | Purification of trans-4-methylcyclohexylamine hydrochloride from an isomeric mixture. | google.com |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Separation of diastereomers of chiral 1,2-diaminocyclohexane derivatives. | arkat-usa.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution chromatography for separating closely related compounds. | Separation of diastereomers of a bromo-nitrocyclohexane derivative. | sci-hub.red |
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)
Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rotachrom.com For this compound and related compounds, High-Performance Liquid Chromatography (HPLC) is particularly effective, especially for resolving stereoisomers. sci-hub.rednih.gov
Research Findings:
Detailed studies on the synthesis of this compound have demonstrated the successful separation of its cis and trans diastereomers using reverse-phase HPLC. sci-hub.red In one reported method, the diastereomers of this compound monohydrobromide were resolved on a C8 column. sci-hub.red The specific conditions allowed for baseline separation, yielding distinct retention times for each isomer. sci-hub.red
Flash chromatography is another valuable technique, often used to purify synthetic intermediates. For example, an intermediate in the synthesis of this compound was purified using flash chromatography on silica gel with a mobile phase of dichloromethane (B109758) and ethyl acetate. sci-hub.red Similarly, the purification of other substituted cyclohexanamines, such as 2-(piperidin-1-ylmethyl)cyclohexanamine, has been achieved using column chromatography with an alumina (B75360) stationary phase. researchgate.net
The table below summarizes representative HPLC separation data for the diastereomers of this compound.
Table 1: HPLC Separation of this compound Diastereomers
| Parameter | Conditions |
|---|---|
| Compound | This compound monohydrobromide (cis-trans mixture) |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Adsorbosphere HS C8 (5 µm) column (250 x 4.6 mm) |
| Mobile Phase | 95:5 H₂O/CH₃CN with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Retention Time (cis) | 11.0 min |
| Retention Time (trans) | 11.8 min |
Data sourced from Janda, K. D., & Ashley, J. A. (1990). sci-hub.red
Crystallization-Based Purification Methods
Crystallization is a fundamental technique for the purification of solid organic compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound forms pure crystals, leaving impurities behind in the solution.
Research Findings:
For amines like this compound, purification is often facilitated by converting the amine into a salt, such as a hydrochloride or hydrobromide salt. sci-hub.redresearchgate.net These salts typically exhibit higher melting points and well-defined crystal lattices, making them more amenable to purification by recrystallization than the corresponding free bases. The synthesis of this compound has yielded its monohydrobromide salt as a mixture of diastereomers, which could then be subjected to further separation. sci-hub.red
The application of crystallization is well-documented for structural analogues of this compound. For example, N,N-Dicyclohexylnitramine, a related compound featuring two cyclohexane rings, was purified by recrystallization from an iso-octane solution following its synthesis. iucr.org This process involved dissolving the crude product in the solvent, followed by evaporation of the solvent to yield the purified crystalline material. iucr.org
The table below provides an example of a crystallization method used for a structural analogue.
Table 2: Crystallization of a this compound Analogue
| Parameter | Details |
|---|---|
| Compound | N,N-Dicyclohexylnitramine |
| Purification Method | Recrystallization |
| Solvent | Iso-octane |
| Procedure | The crude product was dissolved, and the solvent was evaporated to yield purified crystals. |
| Result | Purified solid with a melting point of 137–138°C. |
Data sourced from Zarychta, B., et al. (2016). iucr.org
Stereochemical and Conformational Analysis of 4 Nitrocyclohexanamine
Cis-Trans Isomerism in 4-Nitrocyclohexanamine Systems
The presence of two substituents on the cyclohexane (B81311) ring of this compound gives rise to cis-trans isomerism, a form of diastereomerism. These isomers differ in the spatial orientation of the nitro (-NO₂) and amine (-NH₂) groups relative to the plane of the ring.
Cis-4-Nitrocyclohexanamine : In the cis isomer, both the nitro and amine groups are on the same side of the cyclohexane ring. This means if one substituent is pointing "up," the other is also pointing "up."
Trans-4-Nitrocyclohexanamine : In the trans isomer, the nitro and amine groups are on opposite sides of the ring. If one substituent is pointing "up," the other is pointing "down."
These two isomers are distinct chemical compounds with different physical and chemical properties. The relative stability of cis and trans isomers in 1,4-disubstituted cyclohexanes is primarily determined by the steric strain experienced by the substituents in the molecule's most stable conformation. Interconversion between cis and trans isomers is not possible without breaking and reforming chemical bonds.
Conformational Preferences and Dynamics of the Cyclohexane Ring
The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. The dynamics between these conformations are central to the stereochemistry of this compound.
To minimize strain, cyclohexane exists predominantly in a chair conformation . In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered, eliminating both angle and torsional strain.
The cyclohexane ring is conformationally mobile, and one chair conformation can interconvert to another through a process called a "ring flip." During this process, the ring passes through several higher-energy conformations:
Half-Chair : An intermediate high-energy state on the path from chair to twist-boat.
Twist-Boat : A more stable conformation than the pure boat form, representing a local energy minimum.
Boat Conformation : A high-energy conformation characterized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds.
The energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol. At room temperature, this ring flip is rapid, but the equilibrium lies heavily in favor of the most stable chair conformation.
Table 1: Relative Energies of Cyclohexane Conformations| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Factors |
|---|---|---|
| Chair | 0 | None (most stable) |
| Twist-Boat | ~5.5 | Some Torsional and Steric Strain |
| Boat | ~6.9 | Flagpole Steric Strain, Torsional Strain |
| Half-Chair | ~10.8 | Significant Angle and Torsional Strain |
In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). Equatorial positions are generally more stable for substituents due to reduced steric hindrance with other atoms on the ring. This steric strain in the axial position arises from 1,3-diaxial interactions , where the axial substituent clashes with the axial hydrogens on carbons 3 and 5 relative to it.
The preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the Gibbs free energy difference between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position. wikipedia.org
Table 2: Conformational A-Values for Relevant Substituents| Substituent | Group | A-Value (kcal/mol) |
|---|---|---|
| Amine | -NH₂ | ~1.7 |
| Nitro | -NO₂ | ~1.1 |
| Methyl | -CH₃ | 1.74 |
| tert-Butyl | -C(CH₃)₃ | ~5.0 |
Based on these A-values, the conformational equilibrium for the isomers of this compound can be predicted:
Trans Isomer : The most stable conformation is the chair form where both the amine (A-value ≈ 1.7) and nitro (A-value ≈ 1.1) groups occupy equatorial positions. The alternative diaxial conformation would be highly unfavorable, with a combined steric strain of approximately 2.8 kcal/mol.
Cis Isomer : In the cis isomer, one group must be axial while the other is equatorial. Since the amine group has a larger A-value than the nitro group, it has a stronger preference for the equatorial position. Therefore, the most stable conformation for cis-4-nitrocyclohexanamine is the chair form with the amine group equatorial and the nitro group axial.
Table 3: Predicted Stable Conformations of this compound Isomers| Isomer | Most Stable Conformer | Description |
|---|---|---|
| trans-4-Nitrocyclohexanamine | Diequatorial | -NH₂ group is equatorial; -NO₂ group is equatorial. |
| cis-4-Nitrocyclohexanamine | Equatorial-Axial | -NH₂ group is equatorial; -NO₂ group is axial. |
Stereochemical Assignment Methodologies
Determining the specific stereochemistry of a this compound sample requires specialized analytical techniques capable of distinguishing between diastereomers and enantiomers.
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of cyclohexane derivatives. The key parameter is the spin-spin coupling constant (J-value) between adjacent protons, which is highly dependent on the dihedral angle between them, as described by the Karplus relationship. nih.gov
In a chair conformation, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to distinct and predictable coupling constants.
Table 4: Typical ¹H-¹H Coupling Constants in Cyclohexane Rings| Proton Relationship | Approximate Dihedral Angle | Typical J-Value (Hz) |
|---|---|---|
| Axial-Axial (Jₐₐ) | ~180° | 8 - 13 Hz |
| Axial-Equatorial (Jₐₑ) | ~60° | 2 - 5 Hz |
| Equatorial-Equatorial (Jₑₑ) | ~60° | 2 - 5 Hz |
By analyzing the signal for the protons on the carbons bearing the substituents (the H-C-N and H-C-N protons), one can distinguish the isomers:
For trans-4-nitrocyclohexanamine , the stable diequatorial conformer places both methine protons (the protons attached to the carbons with the substituents) in axial positions. These protons will exhibit large axial-axial couplings (8-13 Hz) to their adjacent axial neighbors, appearing as a triplet of triplets or a complex multiplet with a large width. oup.com
For cis-4-nitrocyclohexanamine , the stable conformer has one axial proton (H-C-NO₂) and one equatorial proton (H-C-NH₂). The axial proton will show both large (Jₐₐ) and small (Jₐₑ) couplings, while the equatorial proton will only show small couplings (Jₑₐ and Jₑₑ). This results in distinctly different multiplet patterns and signal widths compared to the trans isomer.
Both cis- and trans-4-nitrocyclohexanamine are chiral molecules and exist as pairs of enantiomers (non-superimposable mirror images). While NMR can distinguish diastereomers (cis vs. trans), it cannot differentiate between enantiomers. To separate and quantify enantiomers, chiral separation techniques are necessary.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. phenomenex.com The technique involves a stationary phase that is itself chiral, known as a Chiral Stationary Phase (CSP). The enantiomers of the analyte travel through the column at different rates because they form transient diastereomeric complexes with the CSP that have different stabilities. chiralpedia.com
Commonly used CSPs for separating amines and other polar compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. sigmaaldrich.com The separation is typically performed using a non-polar mobile phase (normal-phase chromatography), allowing for differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral stationary phase, leading to their resolution into two distinct peaks. The ratio of the areas of these peaks allows for the determination of enantiomeric purity or enantiomeric excess.
Mentioned Compounds
Advanced Spectroscopic Characterization of 4 Nitrocyclohexanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-nitrocyclohexanamine, with its potential for cis and trans stereoisomers, NMR is crucial for unambiguous structural and conformational assignment.
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the cyclohexane (B81311) ring protons are highly informative. The protons on the carbons bearing the electron-withdrawing nitro group (C-NO₂) and the electron-donating amine group (C-NH₂) are expected to show distinct chemical shifts.
The proton attached to the carbon with the nitro group (H-4) is expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group, resonating at a downfield chemical shift, likely in the range of 4.0-4.5 ppm, based on data for nitrocyclohexane (B1678964). chemicalbook.comchemicalbook.com Conversely, the proton on the carbon bearing the amine group (H-1) would be shifted downfield relative to an unsubstituted cyclohexane but less so than H-4, likely appearing in the 2.5-3.5 ppm region. The remaining methylene (B1212753) protons of the cyclohexane ring would appear as complex multiplets in the upfield region, typically between 1.0 and 2.5 ppm.
The distinction between cis and trans isomers can be made by analyzing the coupling constants and the chemical shifts of the H-1 and H-4 protons. In the chair conformation of the cyclohexane ring, axial and equatorial protons have different chemical environments. Generally, axial protons are more shielded and appear at a lower chemical shift than their equatorial counterparts. The coupling constants between adjacent protons also depend on their dihedral angle. Large axial-axial (J_ax-ax) couplings (typically 8-13 Hz) are observed, while smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz) are characteristic.
For the trans-isomer , with one group axial and the other equatorial in one chair conformation, or both equatorial in the more stable chair conformation, the H-1 and H-4 protons would likely exhibit different splitting patterns and chemical shifts. In the more stable diequatorial conformation, both H-1 and H-4 would be axial, showing a large axial-axial coupling to adjacent axial protons.
For the cis-isomer , with both groups on the same side of the ring (one axial, one equatorial), the H-1 and H-4 protons would have distinct environments and coupling patterns compared to the trans isomer.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 (CH-NH₂) | 2.5 - 3.5 | Multiplet | Chemical shift influenced by the amine group and stereochemistry. |
| H-4 (CH-NO₂) | 4.0 - 4.5 | Multiplet | Downfield shift due to the electron-withdrawing nitro group. |
| Cyclohexane CH₂ | 1.0 - 2.5 | Complex Multiplets | Overlapping signals from the remaining ring protons. |
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded and appear at a downfield chemical shift, typically in the range of 80-90 ppm. The carbon atom bonded to the amine group (C-1) would also be deshielded compared to an unsubstituted cyclohexane, with an expected chemical shift in the range of 45-55 ppm. The remaining four methylene carbons of the cyclohexane ring would resonate at higher fields, generally between 20 and 40 ppm.
Similar to ¹H NMR, the chemical shifts of the ring carbons can help in distinguishing between stereoisomers due to the different steric and electronic environments in the cis and trans configurations. sci-hub.se
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 (CH-NH₂) | 45 - 55 | Influenced by the nitrogen atom. |
| C-4 (CH-NO₂) | 80 - 90 | Strongly deshielded by the nitro group. |
| C-2, C-3, C-5, C-6 (CH₂) | 20 - 40 | Typical range for cyclohexane methylene carbons. |
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules like this compound where signal overlap is likely in the 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify which protons are adjacent to each other in the cyclohexane ring, helping to trace the connectivity from H-1 to the adjacent methylene protons and around the ring to H-4.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton at ~4.2 ppm would correlate with the carbon at ~85 ppm, confirming the C-4 position.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. These methods are complementary and can be instrumental in characterizing this compound.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro (NO₂) and amine (NH₂) groups.
Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations in the IR spectrum:
Asymmetric N-O stretch: typically appearing in the range of 1550-1500 cm⁻¹.
Symmetric N-O stretch: usually found between 1390-1330 cm⁻¹. sci-hub.se These bands are generally strong in the IR spectrum due to the large change in dipole moment during the vibration. In the Raman spectrum, the symmetric stretch is often more intense.
Amine Group (NH₂): A primary amine group shows characteristic N-H stretching and bending vibrations:
N-H stretching: Two bands are typically observed for a primary amine in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. nist.gov
N-H bending (scissoring): This vibration usually appears as a medium to strong band in the IR spectrum between 1650-1580 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |
| Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium-Strong |
| Nitro (N-O) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro (N-O) | Symmetric Stretch | 1390 - 1330 | Strong |
| Alkane (C-H) | Stretch | 2960 - 2850 | Strong |
The fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) is particularly sensitive to subtle structural differences. The C-N stretching vibrations and various skeletal vibrations of the cyclohexane ring will differ between the cis and trans isomers due to their distinct conformations and symmetries. sci-hub.se For instance, the trans isomer, which can adopt a more symmetric diequatorial conformation, might exhibit a simpler spectrum with fewer bands compared to the less symmetric cis isomer. Detailed analysis of these differences, often aided by computational modeling, can allow for the spectroscopic differentiation of the stereoisomers.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry of this compound provides critical information for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. When subjected to electron ionization (EI), the molecule undergoes ionization to form a molecular ion (M+•), which is often unstable and subsequently breaks down into smaller, characteristic fragment ions. chemguide.co.uk
The molecular ion peak for this compound (C₆H₁₂N₂O₂) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is primarily dictated by the two functional groups present: the nitro group (-NO₂) and the amino group (-NH₂).
Key fragmentation pathways for cyclic nitro compounds often involve the initial loss of the nitro group. nih.gov For this compound, a prominent fragmentation step is the cleavage of the C-N bond, leading to the expulsion of a neutral nitrogen dioxide radical (•NO₂), resulting in a significant fragment ion. Another related fragmentation is the loss of a nitrous acid molecule (HNO₂).
The presence of the primary amine group introduces another set of characteristic fragmentations. Alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond of the amine, is a dominant fragmentation mode for aliphatic amines. libretexts.orgyoutube.com This process results in the formation of a stable iminium ion. The fragmentation pattern may also show peaks corresponding to the loss of the amino group (•NH₂) or ammonia (B1221849) (NH₃). The cyclohexane ring itself can undergo cleavage, leading to a series of smaller fragment ions, often separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups. libretexts.org
A summary of the expected key fragment ions in the electron ionization mass spectrum of this compound is presented below.
| m/z Value (Proposed) | Proposed Ion Fragment | Description of Loss |
| 144 | [C₆H₁₂N₂O₂]+• | Molecular Ion (M+•) |
| 98 | [C₆H₁₂N]+ | Loss of •NO₂ |
| 97 | [C₆H₁₁N]+• | Loss of HNO₂ |
| 127 | [C₆H₁₁N₂O]⁺ | Loss of •OH |
| 114 | [C₆H₁₀O₂]+• | Loss of N₂H₂ |
| 83 | [C₆H₁₁]⁺ | Loss of •NH₂ and •NO₂ |
| 30 | [CH₄N]⁺ | Alpha-cleavage product [CH₂=NH₂]⁺ |
This interactive table summarizes the primary proposed mass spectrometry fragments.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Analysis
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by its chromophoric groups: the nitro group (-NO₂) and the amino group (-NH₂).
The nitro group is the primary chromophore in this molecule responsible for absorption in the near-UV region. Saturated nitroalkanes typically exhibit two characteristic absorption bands. iu.edu The first is a weak absorption band appearing around 270-280 nm. This band is attributed to the formally forbidden n → π* (non-bonding to anti-bonding pi) electronic transition, involving the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of the nitro group. This transition typically has a low molar absorptivity (ε).
A second, much stronger absorption band for nitroalkanes is found in the far-UV region, typically around 200-210 nm. iu.edu This intense absorption is due to a π → π* (pi to anti-bonding pi) transition within the nitro group, which is an electronically allowed transition and thus has a high molar absorptivity.
The amino group (-NH₂) is also a chromophore, but its characteristic absorption occurs at shorter wavelengths, typically below 200 nm. This absorption is due to an n → σ* (non-bonding to anti-bonding sigma) transition. In a standard UV-Vis spectrum (200-800 nm), the absorption from the amino group is often not observed as it falls outside the typical measurement range.
Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitro group.
| Absorption λmax (Expected) | Molar Absorptivity (ε) (Expected) | Electronic Transition | Associated Chromophore |
| ~275 nm | Weak (ε ≈ 10-100 L·mol⁻¹·cm⁻¹) | n → π | Nitro Group (-NO₂) |
| ~210 nm | Strong (ε ≈ 1,000-5,000 L·mol⁻¹·cm⁻¹) | π → π | Nitro Group (-NO₂) |
| < 200 nm | Moderate | n → σ* | Amino Group (-NH₂) |
This interactive table details the expected electronic transitions for the compound.
Computational Chemistry and Theoretical Investigations of 4 Nitrocyclohexanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.comcoventry.ac.uk For a molecule like 4-Nitrocyclohexanamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate its geometric and electronic properties. bohrium.comresearchgate.net
Geometry optimization would reveal the most stable three-dimensional arrangement of the atoms. For this compound, this involves determining the preferred conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the amino (-NH2) and nitro (-NO2) substituents (axial vs. equatorial). The chair conformation is generally the most stable for cyclohexane derivatives. cutm.ac.in
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. bohrium.com A smaller gap suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Table 1: Predicted Electronic Properties of this compound Conformers using DFT (B3LYP/6-311G(d,p))
| Conformer (Amino/Nitro) | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Equatorial/Equatorial | -478.12345 | -6.89 | -1.23 | 5.66 | 4.5 |
| Axial/Equatorial | -478.12111 | -6.95 | -1.19 | 5.76 | 4.8 |
| Equatorial/Axial | -478.11987 | -6.85 | -1.28 | 5.57 | 4.2 |
| Axial/Axial | -478.11754 | -6.99 | -1.25 | 5.74 | 5.1 |
Note: The data in this table is hypothetical and serves as an illustration of typical DFT results.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for energetic and spectroscopic predictions compared to DFT, albeit at a greater computational cost. dtic.milosti.govunito.it These methods are crucial for benchmarking DFT results and for obtaining precise data on reaction barriers and interaction energies. astrochymist.org
For this compound, high-accuracy ab initio calculations could be employed to predict its vibrational (infrared and Raman) spectra. dtic.mil The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the nitro and amino functional groups.
Furthermore, these methods can provide accurate predictions of thermochemical properties such as the heat of formation and bond dissociation energies. For instance, the C-N bond dissociation energy is a key parameter in understanding the thermal stability of nitro compounds. nih.gov
The conformational landscape of this compound is primarily determined by the orientation of the amino and nitro groups on the cyclohexane ring. fiveable.me The two primary chair conformations for a monosubstituted cyclohexane involve the substituent being in either an axial or an equatorial position. openochem.org For a disubstituted cyclohexane like this compound, there are cis and trans isomers, each with their own set of possible chair conformations.
The relative stability of these conformers is governed by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformers is known as the A-value. For an amino group, the A-value is approximately 1.2-1.6 kcal/mol, while for a nitro group, it is around 1.1 kcal/mol, indicating a preference for the equatorial position for both.
In the case of trans-4-Nitrocyclohexanamine, the most stable conformation would have both the amino and nitro groups in equatorial positions. For cis-4-Nitrocyclohexanamine, one group must be axial and the other equatorial. A potential energy surface scan, performed using quantum chemical methods, can map out the energy changes associated with ring inversion and substituent rotation, providing a detailed picture of the conformational energy landscape and the barriers between different conformers.
Table 2: Relative Energies of this compound Isomers and Conformers
| Isomer | Conformation (Amino/Nitro) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| trans | diequatorial | 0.00 | 98.9 |
| trans | diaxial | 2.70 | 1.1 |
| cis | equatorial/axial | 1.15 | -- |
| cis | axial/equatorial | 1.25 | -- |
Note: The data in this table is illustrative and based on typical A-values for amino and nitro groups on a cyclohexane ring.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions. nih.gov
MD simulations can be used to explore the conformational dynamics of this compound in various solvents, such as water or a non-polar organic solvent. mdpi.comrsc.org The solvent can have a significant impact on the relative stability of different conformers. For example, in a polar solvent like water, conformations with a larger dipole moment may be preferentially stabilized. nih.gov
Simulations would involve placing a model of this compound in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system over a period of time. rsc.org Analysis of the simulation trajectory can reveal the frequency of conformational transitions (e.g., chair-flipping) and the average lifetime of different conformational states. This provides a dynamic picture that complements the static view from quantum chemical calculations.
In the condensed phase, intermolecular interactions play a crucial role in determining the physical properties of a substance. For this compound, these interactions would primarily involve hydrogen bonding between the amino groups and between the amino and nitro groups of neighboring molecules. The nitro group, with its partial negative charges on the oxygen atoms, can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. mdpi.com
MD simulations can be used to study the nature and strength of these intermolecular interactions. nih.gov By simulating a system containing multiple this compound molecules, one can observe their aggregation behavior. Radial distribution functions can be calculated from the simulation to determine the average distances and coordination numbers between different functional groups, providing a quantitative measure of the local molecular ordering. These simulations can also shed light on how the molecule interacts with other species in a mixture. mdpi.com
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound with a high degree of accuracy. rsc.orgnih.govaps.org The process typically begins with the optimization of the molecule's three-dimensional geometry, followed by calculations of its spectroscopic properties.
For this compound, conformational analysis is crucial due to the flexibility of the cyclohexane ring. The chair conformation is generally the most stable, and the substituents (-NO2 and -NH2) can exist in either axial or equatorial positions. This leads to the possibility of cis and trans isomers, each with their own set of conformers. Computational methods can determine the relative energies of these conformers, identifying the most stable structures. The stability is largely influenced by steric factors, such as 1,3-diaxial interactions, where bulky substituents in the axial position lead to steric strain and destabilization. quimicaorganica.orglibretexts.orglibretexts.org Therefore, the diequatorial conformer of trans-4-nitrocyclohexanamine is expected to be the most stable.
Once the stable conformers are identified, their NMR chemical shifts can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)), has been shown to provide theoretical chemical shifts that correlate well with experimental data. nih.govcore.ac.uk The calculated shifts for the different conformers can be averaged, weighted by their Boltzmann population, to predict the experimentally observable spectrum.
Table 1: Predicted 13C and 1H NMR Chemical Shifts (in ppm) for the Most Stable Conformer of trans-4-Nitrocyclohexanamine (Illustrative) Note: These are hypothetical values based on typical calculations for substituted cyclohexanes and are for illustrative purposes.
| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH-NH2) | 55.0 | 3.10 |
| C2, C6 | 35.5 | 1.95 (eq), 1.30 (ax) |
| C3, C5 | 28.0 | 2.10 (eq), 1.45 (ax) |
| C4 (-CH-NO2) | 85.0 | 4.50 |
Similarly, vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum, can be computed. The calculation of the harmonic vibrational frequencies is a standard output of geometry optimization calculations in most quantum chemistry software packages. The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. uprm.edu
Table 2: Predicted Vibrational Frequencies (in cm-1) and Their Assignments for trans-4-Nitrocyclohexanamine (Illustrative) Note: These are hypothetical values for illustrative purposes.
| Frequency (cm-1) | Vibrational Mode Assignment |
|---|---|
| 3450, 3360 | N-H stretch (asymmetric and symmetric) |
| 2940, 2860 | C-H stretch |
| 1550 | NO2 asymmetric stretch |
| 1370 | NO2 symmetric stretch |
| 1620 | N-H bend (scissoring) |
Reaction Mechanism Studies and Transition State Analysis via Computational Methods
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways. rsc.org For this compound, several types of reactions could be investigated, such as nucleophilic substitution at the carbon bearing the nitro group, or reactions involving the amino group.
A typical computational study of a reaction mechanism involves identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Methods such as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), which is a multi-scale method, can be employed for large molecules to make the calculations more computationally feasible. nih.gov
For instance, the reduction of the nitro group to an amine is a common transformation. A computational study could explore the mechanism of this reduction by a specific reducing agent, mapping out the multi-step reaction pathway and identifying the rate-determining step.
Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Pathway of this compound Note: These are hypothetical values for illustrative purposes.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +25.0 |
| Intermediate | -5.0 |
| Transition State 2 | +15.0 |
| Products | -20.0 |
In Silico Exploration of Intermolecular Interactions and Supramolecular Assembly
The amino and nitro groups in this compound are capable of forming hydrogen bonds, which can lead to the formation of supramolecular assemblies. nih.gov Computational methods can be used to explore these intermolecular interactions and predict the structure and stability of the resulting assemblies.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these assemblies, while quantum chemical calculations can be used to accurately determine the energies of the intermolecular interactions. armchemfront.com Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular contacts in the crystal structure of the compound. researchgate.net
The nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, can be further analyzed using methods like the non-covalent interaction (NCI) index. mdpi.com These analyses can reveal the specific interactions that are most important for the stability of the supramolecular structure.
Table 4: Illustrative Calculated Interaction Energies for a Dimer of this compound Note: These are hypothetical values for illustrative purposes.
| Type of Interaction | Interaction Energy (kcal/mol) |
|---|---|
| N-H···O (Hydrogen Bond) | -5.5 |
| C-H···O (Weak Hydrogen Bond) | -1.5 |
| van der Waals | -2.0 |
| Total Interaction Energy | -9.0 |
Crystal Engineering and Solid State Chemistry of 4 Nitrocyclohexanamine
Single Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal. csmres.co.uk This method provides detailed information regarding the internal lattice structure, including unit cell dimensions, bond lengths, bond angles, and the conformation of the molecule. csmres.co.uk
For 4-Nitrocyclohexanamine, an SCXRD analysis would be the primary method to unambiguously determine its molecular structure in the solid state. The process involves irradiating a single crystal of the compound with monochromatic X-rays. The interaction between the incident X-rays and the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. csmres.co.uk By analyzing the positions and intensities of the diffracted beams, the crystal structure can be solved and refined.
A successful SCXRD study on this compound would reveal the specific stereochemistry of the molecule, such as the chair conformation of the cyclohexane (B81311) ring and the relative orientations of the amino and nitro functional groups (i.e., cis or trans isomers and their axial/equatorial positioning). This atomistic-level information is foundational for understanding all other solid-state properties.
Illustrative Crystallographic Data for this compound: Note: The following data is a hypothetical representation for illustrative purposes, as specific published crystallographic data for this compound was not found.
| Parameter | Value |
|---|---|
| Chemical Formula | C6H12N2O2 |
| Formula Weight | 144.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.51 |
| b (Å) | 11.23 |
| c (Å) | 10.15 |
| β (°) | 98.5 |
| Volume (ų) | 732.4 |
| Z | 4 |
Microcrystal Electron Diffraction (MicroED) for Microcrystalline Samples
In cases where growing single crystals of sufficient size for SCXRD is challenging, Microcrystal Electron Diffraction (MicroED) offers a powerful alternative. This cryo-electron microscopy technique can determine high-resolution atomic structures from nanocrystals that are a billionth of the size required for conventional X-ray diffraction. The method involves collecting electron diffraction data from a continuous rotation of a frozen-hydrated nanocrystal in a transmission electron microscope (TEM).
Should this compound only be obtainable as a microcrystalline powder, MicroED would be the technique of choice for structure elucidation. Its ability to work with sub-micron sized crystals makes it invaluable for screening small quantities of material or characterizing samples that resist forming larger single crystals.
Polymorphism and Pseudopolymorphism Investigations in this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.
A thorough investigation into the polymorphism of this compound would be critical for its development in any application. This would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. The resulting solids would be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize distinct forms.
Co-crystallization Strategies and Supramolecular Synthons
Crystal engineering through co-crystallization involves incorporating a second molecular species (a co-former) into a crystal lattice along with the primary compound. Co-crystals are multi-component systems where the components interact via non-ionic interactions, most commonly hydrogen bonds. internationalscholarsjournals.com This strategy can be used to modify properties like solubility and stability. internationalscholarsjournals.comnih.gov
The design of co-crystals relies on the concept of supramolecular synthons—robust and predictable non-covalent interactions that act as "molecular glue." For this compound, the primary amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are hydrogen bond acceptors. These functional groups could be exploited to form predictable synthons with various co-formers. For instance, co-crystallization with carboxylic acids could lead to the formation of a robust salt bridge or a neutral amine-acid heterosynthon.
Potential Supramolecular Synthons for this compound:
| This compound Functional Group | Co-former Functional Group | Potential Supramolecular Synthon |
|---|---|---|
| Amine (-NH₂) | Carboxylic Acid (-COOH) | N-H···O (Amine-Acid Heterosynthon) |
| Amine (-NH₂) | Pyridine | N-H···N (Amine-Pyridine Heterosynthon) |
| Nitro (-NO₂) | Alcohol (-OH) | O-H···O (Alcohol-Nitro Heterosynthon) |
| Amine (-NH₂) | Amide (-CONH₂) | N-H···O (Amine-Amide Heterosynthon) |
Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions in the Solid State
A detailed analysis of the crystal structure obtained from SCXRD or MicroED would involve identifying and characterizing these hydrogen bonds (e.g., N-H···O, N-H···N). In addition to strong hydrogen bonds, weaker interactions such as C-H···O contacts and van der Waals forces play a crucial role in achieving efficient crystal packing. mdpi.com The geometry and energetics of these interactions determine the final crystal structure and its associated properties.
Pressure-Induced Structural Transformations and Phase Transitions
Applying hydrostatic pressure to a crystalline solid can induce structural transformations and phase transitions, potentially leading to the formation of new, denser polymorphs not accessible under ambient conditions. researchgate.net High-pressure single-crystal X-ray diffraction is a powerful tool for studying these effects in real-time. researchgate.net
Chemical Reactivity and Mechanistic Studies of 4 Nitrocyclohexanamine
Reactivity of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing moiety that significantly influences the reactivity of the 4-Nitrocyclohexanamine molecule. Its reactivity is primarily centered on reduction to other nitrogen-containing functional groups and its ability to activate adjacent positions.
Reduction Pathways to Amino or Hydroxylamino Derivatives
The reduction of the nitro group is one of its most synthetically useful transformations, offering pathways to both amino (-NH₂) and hydroxylamino (-NHOH) derivatives. The specific product obtained is highly dependent on the reducing agent and reaction conditions.
Reduction to Amines: Complete reduction of the nitro group in aliphatic compounds like this compound leads to the formation of the corresponding primary amine. This transformation is commonly achieved through catalytic hydrogenation.
| Catalyst | Hydrogen Source | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature, atmospheric or elevated pressure | 4-Aminocyclohexanamine |
| Raney Nickel (Raney Ni) | H₂ gas | Mild temperature and pressure | 4-Aminocyclohexanamine |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure | 4-Aminocyclohexanamine |
This table illustrates common catalytic systems for the reduction of aliphatic nitro compounds to amines.
Other reagents can also effect this reduction, including metal-acid systems like iron in acetic acid or zinc dust with formic acid.
Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This is a more delicate transformation requiring milder reducing agents to avoid over-reduction to the amine. For aliphatic nitro compounds, reagents such as diborane (B8814927) or a combination of zinc dust and ammonium (B1175870) chloride are effective. The reaction with zinc and ammonium chloride proceeds as follows:
R-NO₂ + 4 NH₄Cl + 2 Zn → R-NHOH + 2 ZnCl₂ + 4 NH₃ + H₂O
| Reagent | Solvent | Typical Conditions | Product |
| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Controlled temperature | 4-(Hydroxyamino)cyclohexanamine |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Water/Ethanol | Room temperature | 4-(Hydroxyamino)cyclohexanamine |
This table shows reagents used for the partial reduction of aliphatic nitro compounds to hydroxylamines.
Reactivity of the Amine Group
The primary amine group (-NH₂) in this compound is a key center of nucleophilicity, readily participating in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.
Nucleophilic Reactions (e.g., Acylation, Alkylation, Amidation)
The lone pair of electrons on the nitrogen atom of the amine group makes it an effective nucleophile, enabling it to attack electrophilic centers.
Acylation: Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. The reaction with an acid chloride proceeds via a nucleophilic acyl substitution mechanism.
| Acylating Agent | Product | Byproduct |
| Acetyl Chloride | N-(4-nitrocyclohexyl)acetamide | HCl |
| Acetic Anhydride | N-(4-nitrocyclohexyl)acetamide | Acetic Acid |
This table illustrates the products of acylation of an amine with common acylating agents.
Alkylation: The amine group can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. Using a large excess of the primary amine can favor monoalkylation.
Amidation: Direct reaction of the amine with a carboxylic acid to form an amide is also possible, though it typically requires high temperatures to drive off the water that is formed or the use of a coupling agent to activate the carboxylic acid.
Formation of Imines and Enamines
The amine group of this compound can react with carbonyl compounds (aldehydes and ketones) to form imines and enamines.
Formation of Imines: As a primary amine, this compound reacts with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The reaction is reversible and can be driven to completion by removing the water formed.
Formation of Enamines: While primary amines form imines, secondary amines react with aldehydes and ketones to form enamines. If this compound were to be first mono-alkylated to a secondary amine, it could then participate in enamine formation.
Cyclohexane (B81311) Ring Transformations and Functionalization
The cyclohexane ring in this compound provides a scaffold for the functional groups and its conformational flexibility can influence reaction outcomes. Direct functionalization of the cyclohexane ring itself is challenging due to the presence of unactivated C-H bonds. However, reactions involving the existing functional groups can lead to transformations of the ring or the introduction of new functionalities.
While specific studies on the ring transformations of this compound are not widely available, general principles of cyclohexane chemistry can be applied. For example, elimination reactions involving the nitro or amino group (or derivatives thereof) could potentially introduce unsaturation into the ring, leading to cyclohexene (B86901) derivatives. The stereochemistry of the substituents (cis/trans relationship) would play a crucial role in the feasibility and outcome of such reactions. Functionalization could also be achieved through multi-step sequences, for instance, by converting the amine to a better leaving group to facilitate substitution or elimination reactions.
Ring Expansion or Contraction Reactions
Ring expansions and contractions are powerful synthetic tools for altering cyclic frameworks. For this compound, such reactions would likely proceed via a carbocation intermediate generated from the primary amine functionality.
A plausible pathway for ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orgsynarchive.com This reaction typically involves the treatment of a primary amine on a cycloalkane with nitrous acid (HNO₂) to form a diazonium salt. This salt is unstable and readily loses nitrogen gas (N₂) to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, leads to a ring-expanded carbocation, which is then trapped by water to yield a cycloheptanone (B156872) derivative.
Table 1: Plausible Tiffeneau-Demjanov Rearrangement of this compound
| Step | Description | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Diazotization | Reaction of the primary amine with nitrous acid (generated from NaNO₂/HCl). | 4-Nitrocyclohexanediazonium ion | Formation of a good leaving group (-N₂). |
| 2. Carbocation Formation | Loss of dinitrogen gas (N₂). | Primary carbocation at C1 of the cyclohexane ring. | Highly reactive and unstable intermediate. |
| 3. Ring Expansion | Migration of an adjacent ring carbon (C-C bond) to the carbocation center. | Secondary carbocation on a seven-membered ring (cycloheptyl). | Relieves ring strain; the key rearrangement step. youtube.comreddit.com |
| 4. Trapping | Nucleophilic attack by water on the carbocation. | 4-Nitrocycloheptanol | Formation of the alcohol product. |
| 5. Oxidation (optional) | Oxidation of the secondary alcohol. | 4-Nitrocycloheptanone | Final ketone product, characteristic of the Tiffeneau-Demjanov reaction. d-nb.info |
The presence of the electron-withdrawing nitro group at the C4 position would influence the stability of the carbocation intermediates and potentially affect the migratory aptitude of the adjacent ring carbons. libretexts.org
Elimination Reactions and Aromatization Processes
Elimination Reactions: The amine group of this compound can be converted into a good leaving group, facilitating elimination reactions to form nitrocyclohexene. A common strategy is the Hofmann elimination, where the amine is exhaustively methylated with methyl iodide to form a quaternary ammonium salt, which is then treated with a strong base like silver oxide.
However, a more direct consideration is the E2 elimination if the amine is first converted to a better leaving group or if a related halide derivative is used. The stereochemistry of the cyclohexane ring is crucial for E2 reactions, which require an anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.comlibretexts.org In a chair conformation, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions. khanacademy.org The cis and trans isomers of this compound would therefore exhibit different reactivities and yield different products depending on the stability of the conformer that meets this geometric requirement.
Aromatization Processes: The conversion of the saturated cyclohexane ring of this compound to an aromatic (benzene) ring is an oxidative process that requires harsh conditions to remove multiple hydrogen atoms. This process would likely involve the formation of cyclohexene and cyclohexadiene intermediates. While aromatization of some substituted nitro-cyclohexanone derivatives has been achieved using reagents like iodine in DMSO, the direct aromatization of this compound is not a commonly reported transformation. The reaction would likely lead to 4-nitroaniline (B120555), but would require a potent dehydrogenation catalyst and high temperatures, which could also degrade the molecule.
Stereochemical Control and Diastereoselectivity in Chemical Transformations
The stereochemistry of 1,4-disubstituted cyclohexanes like this compound is defined by cis and trans isomers. libretexts.org In the cis isomer, both the nitro and amino groups are on the same face of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. In the trans isomer, the groups are on opposite faces, allowing for a stable diequatorial conformation. pressbooks.pub
This inherent stereochemistry profoundly impacts the diastereoselectivity of its reactions:
In Elimination Reactions: As mentioned, the E2 mechanism's requirement for a trans-diaxial arrangement of the leaving group and a β-hydrogen means that the reaction rate and product distribution are highly dependent on the starting isomer (cis or trans) and its conformational equilibrium. libretexts.orgmasterorganicchemistry.com For a trans isomer with both large groups in equatorial positions, ring flipping to the less stable diaxial conformer would be necessary for the E2 reaction to occur, thus slowing the reaction rate compared to a cis isomer where one group might already be axial. libretexts.org
In Neighboring Group Participation: If the amine is converted into a participating group (e.g., an amide), it could influence reactions at the C1 position. The spatial relationship between the participating group and the reaction center, dictated by the cis/trans configuration, would be critical for observing any rate enhancement or stereochemical retention. slideshare.net
In Synthesis: When using this compound as a starting material, its stereochemistry will be transferred to the product. For instance, the synthesis of a bicyclic compound from the cis isomer would result in a product with a different, diastereomeric structure than one synthesized from the trans isomer.
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
The true value of this compound lies in its role as a versatile synthetic intermediate, owing to its two distinct and highly reactive functional groups.
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., with H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl). This transformation converts this compound into cyclohexane-1,4-diamine. The resulting diamine, available in specific cis or trans forms, is a valuable monomer for the synthesis of polyamides (like nylons) and other polymers.
Modification of the Amino Group: The primary amine is a versatile handle for a wide range of chemical modifications, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Cyclization Reactions: The amine can act as a nucleophile to form heterocyclic rings.
The catalytic hydrogenation of nitrocyclohexane (B1678964) is recognized as a pathway to various valuable chemicals, including cyclohexylamine (B46788) and cyclohexanone (B45756) oxime, highlighting the industrial relevance of transformations involving these functional groups on a cyclohexane ring. rsc.orgrsc.org Similarly, derivatives like trans-4-aminocyclohexanecarboxylic acid are important intermediates in the synthesis of pharmaceuticals, such as Janus Kinase inhibitors, demonstrating the utility of the 4-aminocyclohexane scaffold. cymitquimica.comgoogle.comgoogleapis.comgoogle.com
Table 2: Synthetic Utility of this compound Functional Groups
| Functional Group | Transformation | Resulting Moiety | Potential Application |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Synthesis of 1,4-diaminocyclohexane for polymers. |
| Amine (-NH₂) | Acylation | Amide (-NHCOR) | Pharmaceutical synthesis, protecting group. |
| Amine (-NH₂) | Diazotization | Diazonium (-N₂⁺) | Intermediate for rearrangements or substitution. |
| Both Groups | Sequential or orthogonal modification | Difunctionalized cyclohexane | Building block for complex target molecules and materials. |
Synthesis and Characterization of 4 Nitrocyclohexanamine Derivatives and Analogues
Design Principles for Novel 4-Nitrocyclohexanamine Derivatives
The design of novel derivatives of this compound is guided by principles aiming to modulate its physicochemical and stereo-electronic properties. The core structure, featuring a cyclohexane (B81311) ring with an amino group and a nitro group in a 1,4-relationship, offers three primary sites for modification: the amino group, the nitro group, and the cyclohexane scaffold itself. Key design principles involve strategic manipulation of steric bulk, electronic effects, and conformational preferences to achieve desired molecular characteristics.
Another design strategy focuses on modifying the electronic properties of the molecule. This can be achieved by introducing electron-withdrawing or electron-donating groups onto the cyclohexane ring. These substituents can influence the basicity (pKa) of the amine and the reduction potential of the nitro group. For example, introducing an electron-withdrawing group near the amine would decrease its basicity.
Bioisosteric replacement is also a key principle. The nitro group or the amino group can be replaced by other functional groups with similar steric and electronic characteristics to explore new chemical space and properties. For example, the nitro group (NO₂) could be replaced with a cyano (-CN) or a trifluoromethyl (-CF₃) group, while the primary amine (-NH₂) could be derivatized into secondary or tertiary amines, amides, or sulfonamides to alter properties like lipophilicity and hydrogen bonding capacity. The synthesis of diverse lead-like molecular scaffolds often employs a "top-down" approach where a core structure is systematically modified to generate a library of derivatives with varied properties.
Synthetic Strategies for Substituted Cyclohexanamines and Related Structures
The synthesis of this compound derivatives and related substituted cyclohexanamines employs a range of synthetic methodologies that provide control over substitution patterns and stereochemistry. These strategies can be broadly categorized into modifications of a pre-existing cyclohexane core or the construction of the ring itself.
A primary strategy involves the nucleophilic substitution on a suitably functionalized cyclohexane precursor. For example, the Gabriel synthesis is an effective method for producing primary amines from an alkyl halide. In this context, a cyclohexyl halide could be reacted with potassium phthalimide (B116566), followed by hydrolysis or hydrazinolysis to yield the corresponding cyclohexanamine. A related approach is the alkylation-reduction of the azide (B81097) anion, where a cyclohexyl halide is treated with sodium azide to form a cyclohexyl azide, which is then reduced to the primary amine.
Reductive amination of a cyclohexanone (B45756) derivative is another powerful and widely used method. This reaction involves the condensation of a ketone, such as 4-nitrocyclohexanone, with ammonia (B1221849) or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. This approach is highly versatile for creating primary, secondary, and tertiary amines.
For the construction of the substituted cyclohexane ring itself, tandem reactions and cycloadditions are employed. For instance, a tandem carbene and photoredox-catalyzed process has been reported for the synthesis of substituted cycloalkanones, which are key precursors to cyclohexanamines. Anionic domino reactions involving 2-nitrocycloalkanones and acrolein can also yield functionalized nitrocyclohexene derivatives, which can be further reduced to the target saturated systems. Additionally, various coupling reactions, such as the Suzuki-Miyaura or McMurry couplings, can be adapted to synthesize complex cyclophane structures and could be applied to build highly functionalized cyclohexane scaffolds.
The following table summarizes key synthetic strategies for substituted amines:
| Strategy | Description | Starting Material Example | Product Type | Reference |
| Gabriel Synthesis | Alkylation of phthalimide followed by hydrolysis. | Cyclohexyl halide | Primary amine | |
| Azide Reduction | SN2 reaction with azide followed by reduction. | Cyclohexyl halide | Primary amine | |
| Reductive Amination | Reaction of a ketone with an amine and a reducing agent. | 4-Nitrocyclohexanone | Primary, Secondary, or Tertiary amine | |
| Tandem Catalysis | Convergent synthesis via photocatalyzed cycloaddition. | Acyclic precursors | Substituted cyclohexanone | |
| Domino Reaction | Anionic cascade reaction to form functionalized rings. | 2-Nitrocycloalkanone | Nitrocyclohexene derivative |
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
The relationship between the molecular structure of this compound derivatives and their chemical reactivity and physical properties is a critical area of study. Modifications to the substituent groups can profoundly alter characteristics such as lipophilicity, acidity/basicity, and chemical stability.
Lipophilicity, a key parameter in medicinal chemistry, is highly sensitive to the nature of substituents. Studies on analogous systems, such as N-substituted benzamides, have shown that the apparent lipophilicity (log kw) can be systematically modified. For example, the introduction of a hydroxyl group can paradoxically increase lipophilicity if it forms an intramolecular hydrogen bond that masks polar moieties. Conversely, adding a methoxy (B1213986) group can decrease lipophilicity. Applying these principles to this compound, derivatization of the amine to an amide or the introduction of hydroxyl groups on the ring could be used to fine-tune the molecule's partitioning behavior between aqueous and organic phases.
The basicity of the amino group is directly influenced by the electronic effects of other substituents on the cyclohexane ring. Electron-withdrawing groups (like the nitro group itself, or halogens) will decrease the electron density on the nitrogen atom, thereby lowering its pKa and making it a weaker base. Conversely, electron-donating groups (such as alkyl groups) will increase the basicity of the amine.
The reactivity of the nitro group is also subject to these electronic influences. The presence of strong electron-withdrawing groups on the ring can make the carbon atom to which the nitro group is attached more electrophilic and potentially more susceptible to nucleophilic attack, although this is generally an unfavorable reaction. More commonly, the electronic environment affects the ease of reduction of the nitro group to an amine or other nitrogen-containing functionalities.
Impact of Substituent Effects on Conformation and Electronic Properties
The conformational behavior of the cyclohexane ring in this compound derivatives is governed by the steric and electronic nature of its substituents. Cyclohexane exists predominantly in a chair conformation, and substituents can occupy either axial or equatorial positions. There is a strong energetic preference for larger substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial steric strain.
This preference is quantified by the "A-value," which represents the free energy difference between a conformer with the substituent in the axial position and one with it in the equatorial position. A larger A-value indicates a greater preference for the equatorial position. For a derivative of this compound, the conformational equilibrium will be determined by the sum of the A-values of all substituents. The nitro group has a reported A-value of approximately 1.1 kcal/mol, while the amino group has an A-value of around 1.2-1.6 kcal/mol. Therefore, in this compound itself, both groups have a strong preference for the equatorial position, leading to a predominance of the trans-diequatorial conformer.
The following table presents A-values for common substituents, illustrating their relative steric demands:
| Substituent | A-Value (kcal/mol) | Reference |
| -F (Fluoro) | 0.24-0.35 | |
| -Cl (Chloro) | 0.53 | |
| -Br (Bromo) | 0.43-0.55 | |
| -OH (Hydroxy) | 0.87-0.97 | |
| -CN (Cyano) | 0.21-0.24 | |
| -NH₂ (Amino) | 1.2-1.6 | |
| -NO₂ (Nitro) | 1.1 | |
| -CH₃ (Methyl) | 1.70 | |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | |
| -C(CH₃)₃ (tert-Butyl) | 4.9 |
Data compiled from various sources, primarily based on the principles outlined in the provided references.
Exploration of Novel Scaffolds Based on the this compound Core
The this compound framework serves as a versatile starting point for the development of novel and structurally diverse molecular scaffolds. The functional groups—a primary amine and a nitro group—provide reactive handles for a variety of chemical transformations aimed at building more complex architectures.
One major avenue of exploration is the use of the amino group as a nucleophile to construct new heterocyclic rings fused to the cyclohexane core. For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazines, pyridines, or other nitrogen-containing heterocycles. Intramolecular reactions, where a reactive group is first tethered to the amine, can also be used to generate bicyclic systems. This approach is central to catalyst-driven scaffold diversity, where a single substrate can be guided toward different complex products by choice of catalyst.
The nitro group can also be a key functional group for scaffold diversification. Its reduction to an amine provides a diamino-cyclohexane derivative, a valuable building block for synthesizing macrocycles or polymers. Alternatively, the nitro group can participate in transformations like the Nef reaction to generate a ketone, or it can be used in cycloaddition reactions under specific conditions.
Furthermore, the entire this compound core can be incorporated as a structural motif within larger molecular assemblies. For example, it could be used as a diamine surrogate (after reduction of the nitro group) in the synthesis of complex polycyclic cage compounds or as a linker in metal-organic frameworks. The development of continuous photo-click reactions offers a modern approach to rapidly access nitrogen-rich scaffolds from functionalized building blocks. By converting the amine or nitro group into a photo-reactive moiety, the this compound core could be integrated into complex structures using light-mediated reactions.
Emerging Research Directions and Advanced Methodologies in 4 Nitrocyclohexanamine Studies
Integration of Machine Learning and Artificial Intelligence in Chemical Research
Retrosynthetic Planning: AI algorithms can propose novel and efficient synthetic routes to 4-Nitrocyclohexanamine that may not be obvious to human chemists. chemical.ainih.gov By analyzing millions of published reactions, these tools can identify the most viable and cost-effective pathways. nih.gov
Reaction Optimization: ML models can predict the optimal conditions (e.g., temperature, pressure, catalyst, solvent) to maximize the yield and purity of this compound synthesis, minimizing the need for extensive trial-and-error experimentation. technologynetworks.comsoftformance.com
Property Prediction: AI can be used to predict the physicochemical properties, reactivity, and potential applications of this compound and its derivatives. softformance.com This allows for the virtual screening of new compounds before committing to laboratory synthesis.
Automated Synthesis: When coupled with robotic platforms, AI can enable the automated, end-to-end synthesis of molecules. technologynetworks.comacs.org This approach enhances reproducibility and allows for high-throughput experimentation. technologynetworks.com
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Retrosynthesis Analysis | AI algorithms suggest synthetic pathways by working backward from the target molecule. nih.gov | Discovery of more efficient, economical, and novel synthesis routes. |
| Predictive Analysis | ML models predict reaction outcomes, yields, and optimal conditions based on existing data. softformance.commdpi.com | Reduced experimental costs and time; accelerated process development. |
| Molecular Property Prediction | AI predicts physical, chemical, and biological properties of hypothetical molecules. softformance.com | In-silico design and screening of this compound derivatives for specific applications. |
| Automated Synthesis Platforms | Integration of AI with robotic systems for hands-free chemical synthesis. technologynetworks.comacs.org | High-throughput synthesis and optimization; improved reproducibility. |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis methods. tcichemicals.comnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters. europa.eu This methodology offers significant advantages for the synthesis of this compound, particularly concerning safety, efficiency, and scalability.
The synthesis of nitro compounds can be hazardous due to the highly exothermic nature of nitration reactions. nih.goveuropa.eu Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat dissipation and prevents thermal runaways. tcichemicals.comeuropa.eu The small hold-up volume ensures that only a minimal amount of hazardous material is present in the reactor at any given time. europa.eu
Key benefits of employing flow chemistry for this compound synthesis include:
Enhanced Safety: Superior temperature control and smaller reaction volumes significantly reduce the risks associated with exothermic nitration and hydrogenation steps. europa.eu
Improved Efficiency and Yield: Precise control over residence time, temperature, and stoichiometry leads to higher yields, better selectivity, and purer products. nih.govbeilstein-journals.org
Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. europa.eu
Automation: Flow systems are readily automated, enabling continuous, round-the-clock production with minimal manual intervention. nih.gov
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, poor for large volumes. | Excellent due to high surface-area-to-volume ratio of microreactors. europa.eu |
| Safety | Higher risk of thermal runaway with large reagent volumes. | Inherently safer due to small reaction volumes and superior temperature control. tcichemicals.comeuropa.eu |
| Scalability | Complex, often requires re-optimization of reaction conditions. | Simpler, achieved by extending run time or parallelization. |
| Process Control | Difficult to maintain homogeneity and precise control. | Precise control over temperature, pressure, and residence time. beilstein-journals.org |
| Product Purity | May require extensive purification due to side reactions and hotspots. | Often results in higher purity products due to better reaction control. beilstein-journals.org |
Advanced Characterization Techniques (e.g., High-Resolution Solid-State NMR)
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound in the solid state is crucial for controlling its physical properties, such as stability and solubility. High-resolution solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing solid materials at the molecular level. mdpi.com
Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR provides detailed information about the local chemical environment, molecular conformation, and packing in the crystalline or amorphous solid state. royalsocietypublishing.org For a molecule like this compound, which has distinct functional groups and conformational possibilities (e.g., chair conformations with axial or equatorial substituents), ssNMR can provide invaluable insights.
Specific information that can be obtained from ssNMR studies of this compound includes:
Polymorphism: Identifying and distinguishing between different crystalline forms (polymorphs), which can have different physical properties.
Conformational Analysis: Determining the preferred conformation of the cyclohexane (B81311) ring and the orientation of the nitro and amino substituents in the solid state. acs.org
Intermolecular Interactions: Probing hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
Crystallinity: Quantifying the degree of crystallinity in a solid sample. mdpi.com
| ssNMR Parameter | Type of Information Obtained | Relevance to this compound |
|---|---|---|
| 13C Chemical Shifts | Provides information about the local electronic environment of each carbon atom. mdpi.com | Distinguishes between different conformers or polymorphs; confirms the presence of functional groups. |
| Dipolar Coupling | Measures the strength of magnetic interactions between nuclei, which is distance-dependent. | Determines internuclear distances and provides constraints for structure determination. |
| Quadrupolar Coupling (14N) | Sensitive to the electric field gradient around the nitrogen nucleus. | Probes the local environment of the nitro (-NO2) and amino (-NH2) groups. |
| Spin-Lattice Relaxation Time (T1) | Provides information on molecular dynamics and motion. royalsocietypublishing.org | Characterizes the mobility of the cyclohexane ring and its substituents in the solid state. |
Exploration of Chiral Catalysis Involving this compound Derivatives
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. mdpi.com Chiral cyclohexane diamine derivatives are a well-established class of versatile ligands and catalysts in asymmetric synthesis. myuchem.com This opens up an exciting research avenue for exploring the potential of chiral derivatives of this compound in catalysis.
By resolving this compound into its enantiomers or by synthesizing chiral derivatives, new classes of organocatalysts or ligands for metal-based catalysts could be developed. The presence of both an amino and a nitro group provides multiple points for modification and coordination. For example, the amino group can be functionalized to create chiral ureas, thioureas, or amides, which are common motifs in organocatalysis. mdpi.com These catalysts could be employed in a variety of asymmetric transformations.
Potential applications of chiral this compound derivatives in catalysis include:
Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds, a key C-C bond-forming reaction. mdpi.com
Asymmetric Henry (Nitroaldol) Reactions: The reaction between a nitroalkane and a carbonyl compound to form β-nitro alcohols, which are valuable synthetic intermediates. buchler-gmbh.commdpi.com
Asymmetric Mannich Reactions: The aminoalkylation of a carbon acid with an aldehyde and an amine, crucial for synthesizing β-amino carbonyl compounds. nih.gov
Ligands for Transition Metals: The amino group can coordinate to transition metals, creating chiral metal complexes capable of catalyzing a wide range of enantioselective reactions.
| Asymmetric Reaction Type | Role of Chiral this compound Derivative | Significance |
|---|---|---|
| Michael Addition | As a bifunctional organocatalyst (e.g., thiourea derivative) to activate both the nucleophile and electrophile. mdpi.com | Formation of enantiomerically enriched γ-nitrocarbonyl compounds. mdpi.com |
| Henry (Nitroaldol) Reaction | As an organocatalyst to control the stereoselective formation of a C-C bond. buchler-gmbh.com | Synthesis of chiral β-nitro alcohols, precursors to amino alcohols. buchler-gmbh.com |
| Mannich Reaction | As a catalyst to facilitate the enantioselective formation of β-amino carbonyl compounds. nih.gov | Access to chiral building blocks for pharmaceuticals. |
| Metal-Catalyzed Hydrogenation | As a chiral ligand for a transition metal (e.g., Rhodium, Ruthenium) catalyst. | Enantioselective reduction of prochiral olefins or ketones. |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.ukresearchgate.net Applying these principles to the synthesis of this compound is an increasingly important research focus, driven by both environmental regulations and economic incentives. mdpi.com
Traditional nitration and reduction methods often involve harsh reagents, toxic solvents, and significant waste generation. Green chemistry offers a framework for developing more sustainable alternatives.
Key strategies for a greener synthesis of this compound include:
Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. mdpi.comejcmpr.com Exploring milder and more selective nitrating agents to minimize byproducts.
Catalysis: Utilizing solid acid catalysts for nitration or heterogeneous catalysts for reduction can simplify product purification, allow for catalyst recycling, and reduce waste. benthamscience.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. whiterose.ac.uk
Energy Efficiency: Employing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net Utilizing flow chemistry can also lead to more energy-efficient processes. europa.eu
| Green Chemistry Principle | Application in this compound Synthesis | Environmental/Economic Benefit |
|---|---|---|
| Prevention | Optimizing reactions to minimize byproduct formation. | Reduces the need for waste treatment and disposal. whiterose.ac.uk |
| Atom Economy | Choosing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Minimizes waste at the molecular level. whiterose.ac.uk |
| Catalysis | Using recyclable heterogeneous catalysts for nitration and reduction steps. benthamscience.com | Reduces stoichiometric waste and allows for easier product separation. |
| Safer Solvents | Replacing traditional organic solvents with water, or performing reactions under solvent-free conditions. mdpi.com | Reduces environmental pollution and worker exposure to toxic chemicals. |
| Design for Energy Efficiency | Using continuous flow reactors or microwave-assisted synthesis. researchgate.net | Lowers energy consumption and production costs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
